Urosodeoxycholic Acid Impurity 21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urosodeoxycholic Acid Impurity 21 is a derivative of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is known for its therapeutic applications in treating liver diseases, particularly primary biliary cirrhosis. This compound is often studied to understand the purity and efficacy of ursodeoxycholic acid formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Urosodeoxycholic Acid Impurity 21 can be synthesized through the stereoselective reduction of 7-ketolithocholic acid. This process involves the use of electrochemical methods with additives like dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone to achieve high stereoselectivity . The reaction typically occurs in methanol containing potassium bromide, with a continuous current applied to the electrolysis system .
Industrial Production Methods
The industrial production of urosodeoxycholic acid and its impurities, including Impurity 21, often follows the synthesis process outlined by Kanazawa. This involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol . Other methods include catalytic hydrogenation using Raney nickel as a catalyst in the presence of beta-branched alcohols and a base .
Analyse Des Réactions Chimiques
Types of Reactions
Urosodeoxycholic Acid Impurity 21 undergoes various chemical reactions, including:
Reduction: The primary reaction for its synthesis, involving the reduction of 7-ketolithocholic acid.
Oxidation: Potential oxidation reactions can occur under specific conditions, altering the hydroxyl groups.
Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Reduction: Dimethyl sulfoxide, dimethylformamide, N-methyl-2-pyrrolidone, and potassium bromide in methanol.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for hydroxyl group substitution.
Major Products
The major product of the reduction reaction is urosodeoxycholic acid, with Impurity 21 being a minor byproduct. Oxidation and substitution reactions can yield various derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Urosodeoxycholic Acid Impurity 21 is primarily used in scientific research to:
Chemistry: Study the purity and stability of ursodeoxycholic acid formulations.
Biology: Investigate the biological effects and interactions of bile acid derivatives.
Medicine: Understand the therapeutic potential and side effects of ursodeoxycholic acid and its impurities.
Industry: Develop and optimize industrial processes for the production of high-purity ursodeoxycholic acid.
Mécanisme D'action
Urosodeoxycholic Acid Impurity 21, like ursodeoxycholic acid, interacts with various molecular targets and pathways. It modulates the activity of nuclear receptors such as the farnesoid X receptor and NF-κB signaling pathways . These interactions help regulate gene expression related to inflammation, lipid metabolism, and cellular stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chenodeoxycholic Acid: A primary bile acid with similar therapeutic applications.
Lithocholic Acid: Another bile acid derivative with distinct biological effects.
Deoxycholic Acid: Known for its role in fat emulsification and therapeutic applications in reducing adipose tissue.
Uniqueness
Urosodeoxycholic Acid Impurity 21 is unique due to its specific stereochemistry and minor presence in ursodeoxycholic acid formulations. Its study helps ensure the purity and efficacy of therapeutic bile acid preparations, distinguishing it from other bile acid derivatives .
Propriétés
IUPAC Name |
sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYACJGHNRIFCT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.